molecular formula C14H11FO2 B6377733 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% CAS No. 1261918-83-5

6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%

Cat. No. B6377733
CAS RN: 1261918-83-5
M. Wt: 230.23 g/mol
InChI Key: IOIFOAXWNJOMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% (6-FMF-2FP) is a synthetic compound commonly used in laboratories for various scientific research applications. It is an aryl formyl compound that is composed of a phenol group, a fluorine atom, and a methyl group. 6-FMF-2FP is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is not naturally occurring and is synthesized in the laboratory.

Mechanism of Action

6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is a potent inhibitor of various enzymes, including cytochrome P450 (CYP) enzymes. These enzymes are involved in the metabolism of many drugs and other substances in the body. The mechanism of action of 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is not yet fully understood, but it is believed to inhibit CYP enzymes by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical and Physiological Effects
6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% can inhibit the activity of various enzymes, including CYP enzymes. In addition, 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% has been shown to have a variety of anti-inflammatory, anti-bacterial, and anti-fungal activities.

Advantages and Limitations for Lab Experiments

6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is a useful compound for a variety of laboratory experiments, as it is a potent inhibitor of various enzymes. One of the major advantages of using 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is that it is easily synthesized in the laboratory. In addition, 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is relatively inexpensive and can be stored for long periods of time. However, there are some limitations to using 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% in laboratory experiments. For example, 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is not very soluble in water and can be difficult to work with. In addition, 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% can be toxic in high concentrations and should be handled with care.

Future Directions

There are a variety of potential future directions for research on 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%. One potential direction is to further explore the mechanism of action of this compound. In addition, more research could be done to explore the potential therapeutic applications of 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, such as its anti-inflammatory and anti-bacterial activities. Another potential direction is to explore the potential uses of 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% in the development of new materials, such as polymers and nanomaterials. Finally, further research could be done to explore the potential for 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% to be used as a starting material in the synthesis of other organic compounds.

Synthesis Methods

6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is synthesized through a two-step process. First, 4-methylphenol is reacted with sodium fluoride to form 4-methyl-2-fluorophenol. Then, the second step involves reacting 4-methyl-2-fluorophenol with formaldehyde to form 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%. The reaction is carried out in an aqueous medium with a base as a catalyst.

Scientific Research Applications

6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is a versatile compound used in a variety of scientific research applications. It is used as a starting material in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and other organic compounds. It is also used in the development of new materials, such as polymers, nanomaterials, and other materials. In addition, 6-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is used in the study of enzyme kinetics, as it is a potent inhibitor of various enzymes.

properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-11(13(15)7-9)12-4-2-3-10(8-16)14(12)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIFOAXWNJOMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685085
Record name 2'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-83-5
Record name 2'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.